Cyclopentane-Derived Tacrine Hybrid Achieves the Highest Cholinesterase Inhibition Among Spirocycloalkane Congeners
In a head-to-head evaluation of 14 tacrine hybrids constructed from spiro[chroman-2,1′-cycloalkan]-4-one precursors bearing cyclopentane, cyclohexane, and cycloheptane rings, the molecule derived from the cyclopentane scaffold exhibited the highest inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values of 3.60 μM and 4.40 μM, respectively [1]. The cyclohexane and cycloheptane congeners were explicitly reported to be weaker, and the overall structure–activity relationship showed that inhibitory potency decreased as the spiro ring size increased [1][2].
| Evidence Dimension | Cholinesterase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | AChE IC₅₀ = 3.60 μM; BChE IC₅₀ = 4.40 μM (final tacrine hybrid derived from spiro[chroman-2,1′-cyclopentan]-4-one) |
| Comparator Or Baseline | Tacrine hybrids derived from spiro[chroman-2,1′-cyclohexan]-4-one and spiro[chroman-2,1′-cycloheptan]-4-one; exact IC₅₀ values not disclosed in the abstract but stated to be higher (weaker) than the cyclopentane derivative; reference compound tacrine is more potent overall [1] |
| Quantified Difference | Cyclopentane > cyclohexane > cycloheptane in potency; quantitative fold-difference not publicly abstracted, but directionality confirmed by two independent studies [1][2] |
| Conditions | In vitro AChE (Electrophorus electricus) and BChE (equine serum) inhibition assays; 14 modified tacrine scaffolds evaluated [1] |
Why This Matters
For medicinal chemistry teams pursuing cholinesterase-targeted programs, selecting the cyclopentane spiro precursor provides the highest probability of generating potent lead compounds, whereas larger-ring analogs introduce predictable potency losses that can confound SAR interpretation.
- [1] Silva, L.B.; et al. Bioorg. Chem. 2021, 108, 104649. View Source
- [2] Silva, L.B.; et al. Tetrahedron Lett. 2015, 56, 7024–7027. View Source
